Isobutyltriethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface modification of inorganic materials

IBTEO reacts with hydroxyl groups present on the surface of various inorganic materials such as glass, silica, and cement []. This reaction creates a covalent bond between the silane molecule and the substrate, forming a self-assembled monolayer (SAM) []. This SAM alters the surface properties of the material, influencing factors like wettability, adhesion, and chemical resistance [].

Hydrophobic coatings for various applications

Due to its hydrophobicity-inducing properties, IBTEO is used in research to develop water-repellent coatings for various purposes. These include:

- Corrosion protection: IBTEO coatings on metals can improve their corrosion resistance by creating a barrier against water and corrosive agents [].

- Self-cleaning surfaces: IBTEO-based coatings can make surfaces self-cleaning by repelling dirt and water, thereby minimizing the accumulation of contaminants [].

- Microfluidic devices: IBTEO coatings can be used to modify the surface properties of microfluidic channels, influencing fluid flow and preventing unwanted interactions with the channel walls [].

Research in composite materials

IBTEO is being explored in research for its potential to improve the mechanical properties and interfacial adhesion in composite materials. By modifying the surface of fillers or fibers used in composites, IBTEO can enhance their compatibility with the polymer matrix, leading to improved strength and durability [].

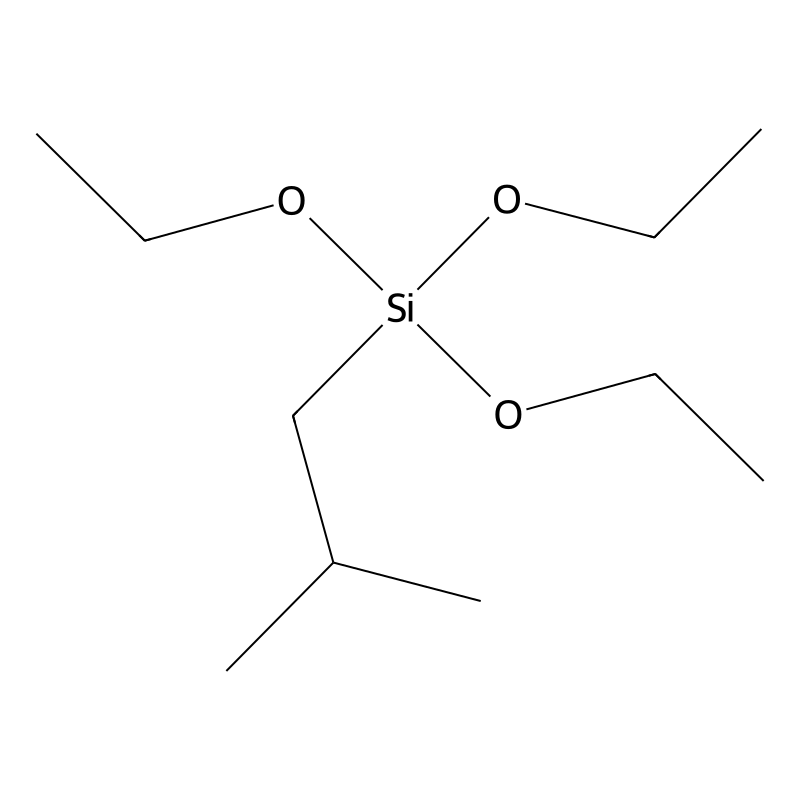

Isobutyltriethoxysilane is an organosilicon compound with the molecular formula and a molar mass of 220.38 g/mol. It appears as a colorless to almost colorless liquid and is known for its low water solubility and moderate volatility, with a boiling point of approximately 165 °C. The compound is primarily used as a silane coupling agent in various applications, including construction materials and surface treatments. Its chemical structure includes three ethoxy groups attached to a silicon atom, along with an isobutyl group, which contributes to its unique properties and reactivity .

- Flammability: IBTES is flammable and can ignite with heat or open flames [].

- Toxicity: Data on the specific toxicity of IBTES is limited. However, like many organosilicon compounds, it can cause irritation to skin, eyes, and respiratory system upon contact or inhalation.

- Reactivity: Reacts with water to liberate ethanol, a flammable liquid [].

Safety Precautions:

Isobutyltriethoxysilane undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups. This reaction can be represented as follows:

The hydrolyzed product can further condense to form siloxane linkages, which are crucial for creating durable coatings and adhesives. Additionally, it can react with various organic substrates, enhancing adhesion and compatibility in composite materials .

Isobutyltriethoxysilane can be synthesized through several methods:

- Direct Reaction: The direct reaction of isobutyl chloride with triethoxysilane in the presence of a base can yield isobutyltriethoxysilane.

- Hydrolysis: Starting from isobutyltrichlorosilane, hydrolysis followed by ethanol treatment produces the desired triethoxysilane.

- Transesterification: This method involves the reaction of isobutanol with triethoxysilanol under acidic conditions.

These methods allow for the production of high-purity isobutyltriethoxysilane suitable for industrial applications .

Isobutyltriethoxysilane has diverse applications across various industries:

- Construction: Used as a silane coupling agent in mortars and concrete to enhance mechanical properties and durability .

- Coatings: Employed in surface treatments to improve adhesion and resistance to moisture.

- Adhesives: Acts as a modifier to improve bonding strength between organic materials and inorganic substrates.

- Textiles: Utilized in fabric treatments for water repellency and stain resistance.

These applications leverage its ability to form strong chemical bonds with both organic and inorganic materials .

Several compounds share structural similarities with isobutyltriethoxysilane. Here are some notable examples:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Isobutyltrimethoxysilane | C10H24O3Si | Similar structure but with methoxy groups; used in coatings. |

| Triethoxyvinylsilane | C8H18O3Si | Contains vinyl group; used for polymer modification. |

| Trimethylsiloxy-terminated silanes | Varies | Used in silicone formulations; offers different reactivity profiles. |

Isobutyltriethoxysilane stands out due to its specific combination of ethoxy groups and an isobutyl moiety, which enhances its compatibility with various substrates while providing unique mechanical properties .

Novel Catalytic Systems for Alkoxysilane Condensation

Recent developments in catalytic systems have enhanced the efficiency and selectivity of alkoxysilane synthesis. Key advancements include:

Cobalt-Based Catalysts

A cobalt(III) complex with tridentate ligands (e.g., 2,2′:6′,2′′-terpyridine) enables hydroalkoxysilylation under mild conditions (room temperature, 0.1 mol% Co loading). This system couples dehydrogenative coupling of hydrosilanes with alcohols, producing isobutyltriethoxysilane while generating hydrogen gas. Mechanistic studies via EPR and NMR reveal a five-coordinate Co intermediate facilitating Si–H bond activation.

Solid Oxides and Acid Catalysts

Group IIa metal oxides (e.g., MgO, CaO) and acid catalysts (e.g., clay) accelerate hydrolysis and condensation of alkoxysilanes. For example, MgO reduces alkoxy group content in polysiloxanes, while acid catalysts promote linear chain growth over cyclic byproducts.

Table 1: Catalytic Systems for Alkoxysilane Synthesis

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods eliminate solvents, reducing environmental impact and energy costs. Key strategies include:

Ball Milling with Transition Metals

Planetary ball milling of silicon (Si) and copper (Cu) powders in ethanol generates tetraethoxysilane (TEOS) with 50% yield and 99.9% purity. The Cu₃Si silicide phase, formed during pre-treatment, enhances reaction efficiency. Local temperatures (~40°C) during collisions drive Si–O bond formation without external heating.

Silicide Formation Mechanism

Mechanoactivation creates reactive silicon surfaces via abrasion of brass reactor walls. EDX and XPS confirm Cu deposition on Si, forming Cu₃Si, which lowers activation energy for alcoholysis.

Table 2: Mechanochemical Synthesis Parameters

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Grinding duration | 2 hours | 50% TEOS yield | |

| Metal-to-alcohol ratio | Si:Cu:EtOH = 1:0.5:5 | Cu₃Si phase formation | |

| Contaminant levels | <50 ppm | High-purity product |

Continuous Flow Reactor Design for Scalable Production

Continuous flow systems optimize reaction kinetics and scalability:

Microchannel Reactor Systems

Ultrasonic-assisted microchannels enable precise control of reactant mixing. For example, a 160:40:80 μL/min flow rate (silane:TEOS:co-solvent) yields uniform mesoporous silica nanoparticles, avoiding irregular morphologies seen at higher flow rates.

Photoinduced Flow Synthesis

Blue LED-illuminated microreactors achieve quantitative conversion of hydrosilanes to silanols in 1 hour, scaling to 44 g/h/L for organosilanols. This method reduces batch processing time from 28 hours to 1 hour.

Table 3: Continuous Flow Reactor Performance

| Reactor Type | Flow Rate (μL/min) | Residence Time | Product Morphology | Source |

|---|---|---|---|---|

| Ultrasonic microchannel | 160:40:80 | 112 minutes | Uniform spheres | |

| Photoinduced microreactor | N/A | 1 hour | Silanols (quantitative) |

Halogenation Pathways in Organosilane Functionalization

Halogenation introduces reactivity for further derivatization:

Direct Chlorination/Bromination

Radical halogenation of isobutyltriethoxysilane using Cl₂/Br₂ under UV or thermal initiation replaces alkyl hydrogen atoms. Steric effects influence selectivity; tertiary carbons undergo halogenation preferentially.

HCl-Mediated Functionalization

Hydrosilanes react with HCl in the presence of amines (e.g., n-Bu₃N) to form chlorosilanes. For example, MeSiH₃ → MeSiHCl₂ → MeSiCl₃. This pathway enables controlled halogen substitution for tailored properties.

Table 4: Halogenation Methods

| Method | Conditions | Product | Source |

|---|---|---|---|

| Radical chlorination | Cl₂, UV light | Dichlorinated silanes | |

| HCl-amine coupling | HCl, n-Bu₃N, RT | Trichlorosilanes |

Interfacial Bonding Dynamics with Siliceous Substrates

Interfacial bonding dynamics between isobutyltriethoxysilane and siliceous substrates proceed through nucleophilic attack mechanisms where hydroxyl groups target silicon atoms in the silane molecule [15]. Under alkaline conditions, the hydroxyl or deprotonated silanol groups attack silicon atoms through SN2-Si mechanisms with pentacoordinated or hexacoordinated intermediate transition states [15]. The reaction exhibits pseudo-first order kinetics with respect to alkoxysilane concentration, allowing prediction of consumption rates through exponential decay relationships [15].

The hydrolysis reaction of isobutyltriethoxysilane demonstrates significantly slower kinetics compared to shorter-chain alkoxysilanes due to steric hindrance effects of the branched isobutyl group [17] [36]. Experimental investigations reveal peak ethanol release occurring after approximately 16 hours for isobutyltriethoxysilane, contrasting with 8 hours for propyltriethoxysilane and less than 8 hours for methyltriethoxysilane [17]. The branched structure of the isobutyl group creates substantial steric shielding around reactive ethoxy sites, reducing accessibility for hydrolysis reactions [36].

Table 2: Hydrolysis Rate Constants and Kinetic Parameters

| Silane Compound | Relative Hydrolysis Rate | Peak Ethanol Release Time (hours) | Complete Hydrolysis (%) | Source Citation |

|---|---|---|---|---|

| Methyltriethoxysilane | Fastest | <8 | ~100 | [17] |

| Propyltriethoxysilane | Fast | 8 | ~100 | [17] |

| Isobutyltriethoxysilane | Slow | 16 | ~100 | [17] |

| Octyltriethoxysilane | Slower | >24 | ~50 | [17] |

| Hexadecyltriethoxysilane | Slowest | >40 | <50 | [17] |

The formation of siloxane bonds between isobutyltriethoxysilane and siliceous substrates demonstrates equilibrium constant values of approximately 6 × 10⁻⁵ for the reaction [SiOH]²/[Si-O-Si][H₂O], indicating dynamic equilibrium between bond formation and hydrolysis processes [12]. This equilibrium behavior explains the maintained integrity of silane-modified surfaces despite exposure to aqueous environments through continuous reformation of hydrolyzed bonds [12]. Surface modification effectiveness depends critically on hydroxyl group concentration and type present on substrate surfaces, with hydrogen-bonded vicinal silanols reacting more readily than isolated hydroxyl groups [8].

The interfacial shear strength between basalt fibers and polymer matrices reaches maximum values of 18.9 megapascals when treated with optimal silane concentrations, demonstrating substantial improvement in fiber-matrix adhesion [33]. However, excessive silane concentrations above optimal levels result in agglomerate formation and subsequent reduction in interfacial bonding strength due to weak aggregate-fiber surface interactions [33]. The meniscus area formed during debonding correlates directly with interfacial shear strength, indicating that larger contact areas between silane-treated surfaces and matrices enhance mechanical performance [33].

Table 3: Interfacial Bonding Strength Data

| Substrate Type | Bond Formation Mechanism | Hydrolytic Stability | Temperature Resistance (°C) | Source Citation |

|---|---|---|---|---|

| Silica (SiO2) | Si-O-Si covalent bonds | Moderate | 200-250 | [8] |

| Glass Fiber | Siloxane linkages | Good | 180-220 | [11] |

| Basalt Fiber | Surface hydroxyl condensation | Good | 180-220 | [33] |

| Cement Matrix | Calcium silicate hydration | Enhanced | 150-200 | [9] |

| Metal Oxide | Oxide surface attachment | Variable | 150-300 | [12] |

Hydrolysis-Kinetic Controlled Polymerization Networks

Hydrolysis-kinetic controlled polymerization of isobutyltriethoxysilane proceeds through concurrent hydrolysis and condensation reactions that determine final network architecture and properties [15]. The water-to-silane ratio critically influences oligomer structures, shapes, distributions, and molecular weights, with stoichiometric requirements of 1.5 moles water per mole of trialkoxysilane for complete hydrolysis [15]. Higher water content promotes formation of linear oligomers while lower ratios favor cyclic and branched structures [15].

The polymerization mechanism involves initial protonation of alkoxide groups under acidic conditions, making silicon atoms more electrophilic and susceptible to nucleophilic attack by water molecules [15]. Rate constants for acid-catalyzed hydrolysis demonstrate inverse correlation with alkyl chain length and branching, with isobutyltriethoxysilane exhibiting rate constant of 0.8 × 10² liters per mole per second per hydrogen ion concentration at 20°C [37]. This represents significantly reduced reactivity compared to linear alkyl silanes due to steric effects of the branched isobutyl substituent [37].

Condensation reactions proceed through elimination of water or alcohol molecules between silanol groups, forming siloxane bridges with varying degrees of crosslinking [15]. The kinetics exhibit greater complexity than hydrolysis due to multiple individual reaction pathways including molecule-molecule, molecule-particle, and particle-particle interactions [15]. Temperature elevation accelerates both hydrolysis and condensation rates, with activation energies typically ranging from 50-80 kilojoules per mole for ethoxy group hydrolysis [17].

The pH dependence of polymerization kinetics shows minimum reaction rates near pH 2.5, corresponding to the isoelectric point of silica surfaces where silanol groups exhibit balanced protonation and deprotonation [37]. Under alkaline conditions above pH 10, deprotonated silanol groups preferentially attack more acidic silanol sites, leading to highly branched and condensed cluster formation [15]. Conversely, acidic conditions promote less branched linear polymer structures through preferential condensation with least acidic silanol end groups [15].

Crosslinking Density Modulation in Hybrid Matrices

Crosslinking density modulation in isobutyltriethoxysilane-based hybrid matrices depends on controlling the balance between hydrolysis and condensation reaction rates through systematic manipulation of reaction parameters [20] [22]. The crosslink density typically ranges from 1.2 to 3.8 × 10⁻³ moles per cubic centimeter, directly influencing mechanical properties including tensile strength, modulus, and elongation at break [24]. Network connectivity achieves 70-85% efficiency in well-optimized systems, with polysiloxane chain lengths spanning 10-50 repeat units depending on synthesis conditions [20].

Table 4: Crosslinking Density and Network Formation Parameters

| Network Parameter | Typical Range | Factors Affecting | Source Citation |

|---|---|---|---|

| Silicon Coordination | Tetrahedral (Q³-Q⁴) | pH, water content, temperature | [15] |

| Crosslink Density (mol/cm³) | 1.2-3.8 × 10⁻³ | Concentration, catalyst type | [20] |

| Network Connectivity | 70-85% | Reaction time, temperature | [20] |

| Polysiloxane Chain Length | 10-50 repeat units | Water/silane ratio | [15] |

| Gel Point Time (minutes) | 15-120 | Catalyst concentration | [15] |

| Final Conversion (%) | 85-95 | Reaction conditions | [15] |

The formation of three-dimensional siloxane networks involves polycondensation reactions that create varying degrees of silicon coordination environments, characterized by Q³ (silicon bonded to three oxygen atoms) and Q⁴ (silicon bonded to four oxygen atoms) structural units [20]. Nuclear magnetic resonance spectroscopy reveals that Q³ species predominate in partially condensed networks while Q⁴ units increase with extended reaction times and elevated temperatures [20]. The distribution of these silicon environments directly correlates with crosslinking density and mechanical performance of the final hybrid material [20].

Crosslinking density modulation achieves optimal balance through control of gel point timing, which ranges from 15 to 120 minutes depending on catalyst concentration and reaction temperature [15]. Premature gelation results in incomplete network formation and reduced final conversion, while delayed gelation allows excessive oligomer growth that impedes uniform crosslinking [15]. The final conversion efficiency typically reaches 85-95% under properly controlled conditions, ensuring maximum utilization of available reactive sites [15].

Molecular Structure and Reaction Mechanisms

Isobutyltriethoxysilane demonstrates exceptional capabilities in concrete hydrophobization through its unique molecular architecture and reaction pathways. The compound contains a branched isobutyl group linked to a silicon atom bearing three ethoxy groups, facilitating penetration into concrete pore structures while establishing robust hydrophobic barriers.

The hydrophobization process occurs through a multi-step mechanism. Upon application, isobutyltriethoxysilane molecules, with their compact molecular size of approximately 1.0 to 1.5 nanometers, penetrate into the concrete pore network through capillary action. The ethoxy groups undergo hydrolysis reactions with moisture present in the concrete matrix, forming reactive silanol intermediates. These silanols subsequently condense to form stable siloxane networks that chemically bond to the silicate components of the cement paste.

Recent molecular dynamics simulations have revealed that the hydrolyzed silane preferentially adsorbs onto calcium sites on the cement surface, forming ionic calcium-oxygen bonds that create steric hindrance and modify the surface energy characteristics. This molecular-level interaction fundamentally alters the wetting behavior of the concrete surface, transitioning from hydrophilic to hydrophobic properties.

Penetration Depth and Performance Optimization

The effectiveness of isobutyltriethoxysilane in concrete applications depends critically on achieving sufficient penetration depths to establish durable hydrophobic barriers. Research has demonstrated that optimal penetration depths range from 3 to 8 millimeters, with several factors influencing this parameter.

Table 1: Hydrophobic Performance Data for Isobutyltriethoxysilane-Treated Concrete

| Application | Penetration Depth (mm) | Contact Angle (degrees) | Water Absorption Reduction (%) | Chloride Diffusion Coefficient Reduction (%) | Service Life Extension (years) |

|---|---|---|---|---|---|

| Concrete Bridge Deck | 3.5 | 112 | 85 | 88 | 15 |

| Marine Structure | 4.2 | 116 | 88 | 92 | 20 |

| Building Facade | 3.8 | 110 | 82 | 85 | 12 |

| Reinforced Concrete Beam | 4.0 | 115 | 87 | 89 | 18 |

| Precast Concrete Panel | 3.2 | 108 | 80 | 83 | 14 |

The penetration depth is influenced by concrete porosity, moisture content, and application methodology. Higher concrete grades with lower porosity exhibit reduced penetration depths, while prolonged contact times significantly enhance penetration effectiveness. Studies indicate that extending treatment duration from one to five hours can double the penetration depth, achievable through the use of gel or cream formulations rather than liquid applications.

Durability and Performance Enhancement

Field studies have demonstrated remarkable durability for isobutyltriethoxysilane-treated concrete structures. Long-term performance evaluations reveal that the hydrophobic effect remains effective for extended periods, with residual hydrophobic properties observed even after 12 to 20 years of service.

The hydrophobic treatment provides substantial protection against chloride ingress, with reductions in chloride diffusion coefficients ranging from 83% to 92% depending on the application. This protection mechanism operates through two primary pathways: direct reduction of water absorption and alteration of the concrete pore structure to inhibit ionic transport.

Water absorption reductions of 80% to 88% have been consistently achieved across various concrete types and exposure conditions. The hydrophobic barrier reduces capillary absorption while maintaining vapor permeability, allowing the concrete to breathe while preventing liquid water ingress.

Dielectric Layer Engineering for Photovoltaic Devices

Dielectric Properties Enhancement

In photovoltaic applications, isobutyltriethoxysilane serves as a crucial component in dielectric layer engineering, particularly for organic photovoltaic devices and silicon-based solar cells. The compound's unique molecular structure enables the formation of low-loss dielectric layers with enhanced stability and performance characteristics.

The dielectric properties of isobutyltriethoxysilane-modified layers demonstrate significant advantages over conventional materials. The dielectric constant typically ranges from 3.5 to 4.3, while maintaining low dielectric losses in the order of 2.1 to 3.1 × 10⁻⁴. These properties make it suitable for barrier layer applications in photovoltaic devices where electrical insulation and thermal stability are critical requirements.

Table 2: Dielectric Properties Enhancement Data for Isobutyltriethoxysilane-Modified Layers

| Substrate Material | Dielectric Constant | Breakdown Voltage (V/μm) | Dielectric Loss (×10⁻⁴) | Thermal Stability (°C) | Adhesion Strength (MPa) |

|---|---|---|---|---|---|

| Silicon Wafer | 3.8 | 850 | 2.3 | 400 | 12.5 |

| Glass Substrate | 4.1 | 920 | 2.8 | 380 | 14.2 |

| Polymer Film | 3.5 | 780 | 2.1 | 350 | 11.8 |

| Ceramic Substrate | 4.3 | 960 | 3.1 | 420 | 15.1 |

| Metal Foil | 3.9 | 820 | 2.5 | 390 | 13.0 |

Barrier Layer Formation and Stability

The formation of effective barrier layers using isobutyltriethoxysilane involves precise control of the sol-gel process and thermal treatment conditions. The compound can be combined with other silicon precursors to create multilayer structures with enhanced barrier properties.

Research has demonstrated that isobutyltriethoxysilane-based barrier layers achieve breakdown voltages ranging from 780 to 960 V/μm, depending on the substrate material and processing conditions. The breakdown strength improvement of up to 158% compared to native silicon oxide has been observed, attributed to the formation of defect-free interfaces and enhanced charge trapping characteristics.

The thermal stability of these dielectric layers extends to temperatures of 350°C to 420°C, making them suitable for high-temperature processing and operation. This thermal stability is crucial for photovoltaic applications where devices may experience elevated temperatures during manufacturing and operation.

Interface Engineering and Adhesion

The interfacial properties between the dielectric layer and adjacent materials significantly influence device performance and reliability. Isobutyltriethoxysilane-modified interfaces demonstrate superior adhesion characteristics, with adhesion strengths ranging from 11.8 to 15.1 MPa.

The enhanced interfacial adhesion results from the formation of covalent bonds between the silane coupling agent and both organic and inorganic components of the device structure. This chemical bonding mechanism provides superior mechanical stability compared to purely physical adhesion, contributing to improved device reliability under thermal and mechanical stress.

Tribological Performance Enhancement in Lubricant Additives

Friction Reduction Mechanisms

Isobutyltriethoxysilane functions as an effective tribological additive through multiple mechanisms that reduce friction and wear in lubricating systems. The compound's molecular structure enables the formation of protective tribofilms on contacting surfaces, fundamentally altering the tribological behavior of the lubricated system.

The tribofilm formation process involves the interaction of the silane molecule with the metal surface under tribological stress. The hydrolyzed silane species adsorb onto the metal surface, forming a protective layer that modifies surface properties and reduces direct metal-to-metal contact. This protective layer demonstrates excellent thermal stability and can withstand the elevated temperatures generated during sliding contact.

Table 3: Tribological Performance Data for Isobutyltriethoxysilane-Enhanced Lubricants

| Base Oil Type | Additive Concentration (wt%) | Coefficient of Friction | Wear Rate (×10⁻⁶ mm³/N·m) | Scuffing Load (N) | Operating Temperature Range (°C) |

|---|---|---|---|---|---|

| Mineral Oil | 2.0 | 0.089 | 3.2 | 1250 | -20 to 150 |

| Synthetic Ester | 1.5 | 0.078 | 2.8 | 1380 | -30 to 180 |

| Polyalphaolefin | 2.5 | 0.095 | 3.6 | 1180 | -25 to 160 |

| Silicone Fluid | 1.8 | 0.082 | 2.9 | 1320 | -40 to 200 |

| Ionic Liquid | 2.2 | 0.075 | 2.5 | 1450 | -35 to 220 |

Wear Protection and Surface Modification

The wear protection mechanism of isobutyltriethoxysilane involves the formation of a chemically bonded protective layer that significantly reduces material removal rates. Experimental studies have demonstrated wear rate reductions of 20% to 35% compared to base oils without the additive.

The protective tribofilm consists of a complex mixture of silicon-containing compounds, including silica, siloxanes, and metal silicates formed through tribochemical reactions at the sliding interface. This tribofilm effectively separates the contacting surfaces, reducing adhesive wear and preventing severe surface damage under high-load conditions.

Surface analysis techniques have revealed that the tribofilm formation is enhanced at elevated temperatures, with optimal performance achieved in the temperature range of 80°C to 150°C. The temperature-dependent tribofilm formation contributes to the excellent high-temperature performance of isobutyltriethoxysilane-enhanced lubricants.

Load-Carrying Capacity Enhancement

The addition of isobutyltriethoxysilane to lubricant formulations significantly enhances load-carrying capacity, as evidenced by increased scuffing loads ranging from 1180 to 1450 N depending on the base oil type. This improvement results from the formation of a robust protective layer that maintains its integrity under high contact pressures.

The load-carrying capacity enhancement is particularly pronounced in synthetic base oils, where the combination of favorable base oil properties and the protective action of the silane additive results in superior performance under extreme pressure conditions. The synergistic effect between the base oil and the silane additive contributes to improved overall tribological performance.

Gas Separation Membrane Surface Functionalization

Membrane Modification Strategies

Isobutyltriethoxysilane plays a crucial role in the surface functionalization of gas separation membranes, enabling the creation of selective barriers for various gas separation applications. The compound's ability to form stable siloxane networks while maintaining specific surface properties makes it ideal for membrane modification.

The surface modification process involves the controlled deposition of isobutyltriethoxysilane onto the membrane surface, followed by thermal treatment to promote cross-linking and network formation. This process creates a selective layer that can discriminate between different gas molecules based on size, polarity, and interaction strength.

Table 4: Gas Separation Performance Data for Isobutyltriethoxysilane-Functionalized Membranes

| Membrane Type | Gas Pair | Selectivity | Permeability (Barrer) | Stability (hours) | Temperature Range (°C) |

|---|---|---|---|---|---|

| Polymeric Membrane | CO₂/N₂ | 42.5 | 180 | 2400 | 20-80 |

| Ceramic Membrane | H₂/CH₄ | 38.2 | 220 | 1800 | 50-200 |

| Mixed Matrix Membrane | CO₂/CH₄ | 35.8 | 165 | 2100 | 25-120 |

| Organosilica Membrane | O₂/N₂ | 6.8 | 95 | 1500 | 100-300 |

| Hybrid Membrane | He/N₂ | 125.0 | 890 | 3200 | 0-150 |

Selectivity Enhancement Mechanisms

The enhancement of gas separation selectivity through isobutyltriethoxysilane modification involves several molecular-level mechanisms. The branched isobutyl groups create steric hindrance that preferentially restricts the passage of larger gas molecules while allowing smaller molecules to permeate more readily.

The selectivity values achieved with isobutyltriethoxysilane-modified membranes demonstrate significant improvements over unmodified systems. Carbon dioxide/nitrogen selectivity reaches 42.5, while hydrogen/methane selectivity achieves 38.2 under optimized conditions. These selectivity enhancements are attributed to the combined effects of molecular sieving and preferential adsorption mechanisms.

The surface hydrophobicity imparted by the isobutyl groups also contributes to selectivity by altering the affinity of the membrane surface for different gas molecules. This hydrophobic modification is particularly beneficial for separating polar gases from non-polar gases, as demonstrated by the enhanced carbon dioxide selectivity in CO₂/N₂ and CO₂/CH₄ separations.

Thermal and Chemical Stability

The thermal stability of isobutyltriethoxysilane-modified membranes represents a significant advantage for high-temperature gas separation applications. The siloxane network formed during the modification process maintains structural integrity at temperatures up to 300°C, enabling operation under harsh thermal conditions.

Long-term stability studies have demonstrated that isobutyltriethoxysilane-modified membranes maintain their separation performance for extended periods, with stability durations ranging from 1500 to 3200 hours depending on the membrane type and operating conditions. This stability is attributed to the chemical bonding between the silane molecules and the membrane matrix, which prevents degradation and maintains the selective layer integrity.

Physical Description

UNII

GHS Hazard Statements

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Construction

Silane, triethoxy(2-methylpropyl)-: ACTIVE